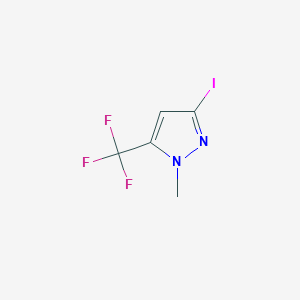
2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” is a compound with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a Monoisotopic mass of 262.058960 Da .
Molecular Structure Analysis
The molecule is non-planar with dihedral angles of 89.08 (7) and 83.21 (7)° between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes, respectively .Chemical Reactions Analysis
In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network. There are also a number of weak C-H⋯O interactions, leading to the formation of a three-dimensional arrangement .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Anti-inflammatory Applications
A study by Nikalje et al. (2015) synthesized derivatives of this compound and evaluated their anti-inflammatory activity using both in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, with docking studies providing insight into their binding affinity towards human serum albumin (HSA) (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Anticonvulsant and Antidepressant Effects
Derivatives of the compound were synthesized and evaluated for their anticonvulsant and antidepressant activities. One study found that these derivatives exhibited anticonvulsant activity in a pentylenetetrazole (PTZ)-evoked convulsion model and antidepressant activity in the forced swimming test (FST) model (Xing-Hua Zhen et al., 2015).
Anti-cancer Applications
Ethyl 2-aminothiazole 4-carboxylate derivatives, including the mentioned compound, were designed and synthesized for their anti-cancer activities, particularly targeting colorectal cancer. Preliminary studies indicated significant inhibition of beta-catenin concentration, suggesting potential efficacy against colorectal cancer (U. Ilyas et al., 2021).
Polymer Synthesis
This compound has also been utilized in the synthesis of optically active polyamides. A study detailed the preparation of polyamides with pendent groups derived from the compound, showcasing their solubility in polar organic solvents and potential applications in materials science (K. Faghihi et al., 2010).
HIV-1 Reverse Transcriptase Inhibitors
Hybrids of the compound were designed, synthesized, and evaluated as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Two hybrids showed higher RT inhibitory activity than the standard rilpivirine, demonstrating potential as therapeutic agents against HIV (Titiksh L. Devale et al., 2017).
properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-17-13(21)11-6-7-24-14(11)18-12(20)8-19-15(22)9-4-2-3-5-10(9)16(19)23/h2-7H,8H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMGXYCGQPRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)


![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)




![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)